molecular formula C17H22N2O2 B12873918 2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)

2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)

Cat. No.: B12873918
M. Wt: 286.37 g/mol
InChI Key: CNVWQLLFBRDFTR-UHFFFAOYSA-N
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Description

2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol This compound is known for its unique structure, which includes two oxazole rings connected by a 2-methyl-1,3-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified oxazole rings, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) involves its interaction with molecular targets and pathways in various applications. For example, as a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic or biological processes. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) include:

Uniqueness

What sets 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) apart is its unique structure, which combines two oxazole rings with a 2-methyl-1,3-phenylene bridge. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C17H22N2O2/c1-11-12(14-18-16(2,3)9-20-14)7-6-8-13(11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3

InChI Key

CNVWQLLFBRDFTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C

Origin of Product

United States

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